Boc-Pen(Mob)-OH

Catalog No.
S679869
CAS No.
120944-75-4
M.F
C18H27NO5S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Pen(Mob)-OH

CAS Number

120944-75-4

Product Name

Boc-Pen(Mob)-OH

IUPAC Name

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C18H27NO5S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1

InChI Key

NEUHEEDQLRFEIM-CQSZACIVSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Synonyms

Boc-S-4-methoxybenzyl-L-penicillamine;Boc-Pen(Mob)-OH;120944-75-4;Boc-S-(4-methoxybenzyl)-L-penicillamine;15158_ALDRICH;SCHEMBL3151621;15158_FLUKA;CTK8C5715;ZINC2555039;AKOS025312283;RTR-003448;K-1491;I14-34083;L-Valine,N-[(1,1-dimethylethoxy)carbonyl]-3-[[(4-methoxyphenyl)methyl]thio]-;(2R)-2-[(tert-butoxycarbonyl)amino]-3-{[(4-methoxyphenyl)methyl]sulfanyl}-3-methylbutanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC

Boc-S-4-methoxybenzyl-L-penicillamine in Peptide Synthesis

Boc-S-4-methoxybenzyl-L-penicillamine (Boc-S-4-methoxybenzyl-L-cysteine or Boc-Pen(MeOBzl)-OH) is a valuable building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (chains of amino acids) by attaching amino acids one by one to a solid support. Boc-S-4-methoxybenzyl-L-penicillamine functions as a protected amino acid containing a penicillamine side chain.

  • Protecting Group: The "Boc" (tert-Butyloxycarbonyl) group protects the amino group (NH2) of the penicillamine side chain, ensuring it doesn't react prematurely during peptide chain assembly []. This controlled reactivity allows for the selective formation of peptide bonds between desired amino acids.
  • S-4-Methoxybenzyl Protecting Group: The "S-4-methoxybenzyl" group safeguards the thiol group (SH) of penicillamine. This protecting group is typically removed under mild acidic conditions, allowing for the formation of disulfide bridges or further functionalization of the cysteine residue later in the synthesis process.

Potential Applications in Peptide Research

The incorporation of Boc-S-4-methoxybenzyl-L-penicillamine in peptide synthesis opens doors for various research applications:

  • Studying Protein-Protein Interactions: Peptides containing penicillamine can be used to probe protein-protein interactions by exploiting the ability of the thiol group to form disulfide bridges with other cysteine residues. This technique helps elucidate protein structures and functionalities within protein complexes [].
  • Development of Therapeutic Peptides: The unique properties of penicillamine, including its metal chelating ability, can be harnessed to design therapeutic peptides for conditions like Wilson's disease (copper overload) or cystinuria (a kidney stone disorder) [, ].
  • Investigation of Enzyme Mechanisms: Peptides containing penicillamine can be employed to study the mechanisms of enzymes that interact with cysteine residues. By strategically modifying the penicillamine side chain, researchers can gain insights into enzyme-substrate interactions.

Boc-D-Penicillamine(Mob)-OH is a derivative of penicillamine, an amino acid known for its chelating properties and therapeutic applications. The compound features two protective groups: tert-butyloxycarbonyl (Boc) and methoxybenzyl (Mob). The Boc group is commonly used to protect amine functionalities during

Boc-S-4-methoxybenzyl-L-penicillamine itself is not biologically active. However, after deprotection, the resulting L-penicillamine moiety can act as a metal chelator. It forms complexes with various metal ions, including copper and iron, by donating electron pairs from its thiol and amine groups []. This chelating ability has been explored in research for potential applications in treating heavy metal poisoning and diseases associated with metal dysregulation [].

, primarily involving deprotection and substitution processes:

  • Deprotection Reactions: The compound can undergo deprotection to remove the Boc and Mob groups. Trifluoroacetic acid is typically used for the removal of the Boc group, while hydrogenation is employed for the Mob group.
  • Substitution Reactions: The protected groups can be replaced with other functional groups, allowing for diverse synthetic pathways.
  • Oxidation and Reduction: The thiol group can be oxidized to form disulfides, and reduction can convert disulfide bonds back to thiols .

Boc-D-Penicillamine(Mob)-OH exhibits significant biological activity due to its structural properties:

  • Chelation: It has the ability to chelate metal ions, which makes it useful in treating conditions related to metal toxicity. This property is particularly beneficial in medical applications where heavy metal detoxification is required .
  • Peptide Synthesis: The compound facilitates peptide bond formation, making it a valuable building block in the synthesis of peptides and proteins for research and therapeutic purposes.

The synthesis of Boc-D-Penicillamine(Mob)-OH involves several key steps:

  • Protection of Amine Group: The amine group of penicillamine is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
  • Protection of Thiol Group: The thiol group is protected using methoxybenzyl chloride, also in the presence of a base.
  • Purification: The resulting compound is purified through techniques like column chromatography or crystallization to obtain a high-purity product.

Boc-D-Penicillamine(Mob)-OH has diverse applications across various fields:

  • Peptide Synthesis: It is extensively used in synthesizing peptides due to its protective groups that prevent unwanted side reactions during synthesis .
  • Drug Development: The compound plays a role in developing drugs that require specific peptide sequences, particularly in medicinal chemistry.
  • Chemical Manufacturing: It serves as an intermediate in producing various chemicals requiring protected amino acids .

Studies on Boc-D-Penicillamine(Mob)-OH have focused on its interactions with metal ions and other compounds:

  • Metal Ion Interaction: Research has demonstrated its efficacy in chelating metal ions, which aids in understanding its potential therapeutic uses against metal poisoning.
  • Peptide Interactions: Investigations into how Boc-D-Penicillamine(Mob)-OH interacts with other amino acids and peptides help elucidate its role in protein engineering and modification .

Boc-D-Penicillamine(Mob)-OH can be compared with several similar compounds:

Compound NameStructural DifferencesUnique Properties
Boc-L-Penicillamine(Mob)-OHL-isomer instead of D-isomerDifferent reactivity profile
Boc-D-Cysteine(Mob)-OHContains cysteine instead of penicillamineSimilar protecting groups but different sulfur chemistry
Boc-L-ValineL-valine as the amino acidUsed primarily as a monomer in peptide synthesis
Boc-L-Sec(Mob)-OHIncorporates selenocysteineHigher nucleophilicity than sulfur

Uniqueness

Boc-D-Penicillamine(Mob)-OH stands out due to its specific protecting groups and the D-isomer configuration, which provides distinct reactivity and properties compared to its L-isomer counterparts and other similar compounds. Its ability to chelate metal ions effectively further enhances its uniqueness among amino acid derivatives used in synthetic chemistry .

XLogP3

3.3

Wikipedia

Boc-S-4-methoxybenzyl-L-penicillamine

Dates

Modify: 2023-08-15

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